3-((S)-1-Amino-2-methylpropyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((S)-1-Amino-2-methylpropyl)benzonitrile is an organic compound that features a benzonitrile group attached to a chiral aminoalkyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((S)-1-Amino-2-methylpropyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate benzonitrile derivative.
Chiral Aminoalkylation:
Reaction Conditions: Common reagents used in the synthesis include chiral catalysts, protecting groups, and solvents like dichloromethane or ethanol. The reaction conditions often involve controlled temperatures and pH to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((S)-1-Amino-2-methylpropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to amines using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-((S)-1-Amino-2-methylpropyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-((S)-1-Amino-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzonitrile group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the chiral aminoalkyl side chain, making it less versatile in biological applications.
3-Aminobenzonitrile: Similar structure but without the chiral center, affecting its stereochemical properties.
4-((S)-1-Amino-2-methylpropyl)benzonitrile: Positional isomer with different chemical and biological properties.
Uniqueness
3-((S)-1-Amino-2-methylpropyl)benzonitrile is unique due to its chiral center, which imparts specific stereochemical properties that can be crucial for its biological activity and interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-[(1S)-1-amino-2-methylpropyl]benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-8(2)11(13)10-5-3-4-9(6-10)7-12/h3-6,8,11H,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
TYAPQCMQFRJYRS-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC(=C1)C#N)N |
Canonical SMILES |
CC(C)C(C1=CC=CC(=C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.